molecular formula C20H23ClN2O5S B4180883 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4180883
M. Wt: 438.9 g/mol
InChI Key: BKXYWUKJTMSJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as GW 806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been studied extensively for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X acts as a selective agonist of PPARδ, which is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X leads to the upregulation of genes involved in fatty acid oxidation and glucose utilization, which results in improved metabolic function. In addition, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism, reduces inflammation, and improves lipid metabolism. In animal models of atherosclerosis, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been shown to reduce plaque formation and improve vascular function. In addition, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for the specific study of this receptor's function. It has also been extensively studied in animal models, which provides a wealth of information for researchers. However, there are also limitations to its use in lab experiments. It has a short half-life in vivo, which can make dosing challenging. In addition, its effects on humans are not well understood, as most of the research has been conducted in animal models.

Future Directions

There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X. One area of research is the potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosing and duration of treatment. In addition, studies are needed to determine the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X in humans. Another area of research is the development of new PPARδ agonists with improved pharmacokinetic properties and selectivity. Overall, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has great potential for the development of novel therapeutics for various diseases.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in animal models of atherosclerosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-14-13-16(21)3-8-19(14)28-15(2)20(24)22-17-4-6-18(7-5-17)29(25,26)23-9-11-27-12-10-23/h3-8,13,15H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXYWUKJTMSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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